molecular formula C18H18N2O3S B2500001 (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide CAS No. 1251711-14-4

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Katalognummer B2500001
CAS-Nummer: 1251711-14-4
Molekulargewicht: 342.41
InChI-Schlüssel: XUPZGTYIONSKHS-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic mutant epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been identified in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EAI045 has been shown to selectively inhibit the growth of cancer cells harboring EGFR mutations, making it a promising therapeutic agent for the treatment of cancer.

Wirkmechanismus

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide binds to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The selective inhibition of EGFR mutants by (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is thought to be due to the unique conformational changes in the mutant kinase domain that make it more susceptible to inhibition by small molecules.
Biochemical and Physiological Effects
(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the activation of downstream signaling pathways, such as AKT and ERK, that promote cell survival and proliferation. (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide is its high selectivity for EGFR mutants, which can minimize off-target effects and toxicity. In addition, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has shown promising activity in preclinical models of cancer, making it a potential therapeutic agent for the treatment of EGFR mutant cancers. However, the low overall yield of the synthesis may limit its widespread use in laboratory experiments.

Zukünftige Richtungen

Future research on (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide could focus on the development of more efficient synthesis methods to increase the yield and availability of the compound. In addition, further studies could investigate the potential use of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in combination with other targeted therapies or chemotherapy regimens to improve its efficacy in the treatment of cancer. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide in human patients with EGFR mutant cancers.

Synthesemethoden

The synthesis of (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide involves a multi-step process that begins with the preparation of the key intermediate, 1-ethyl-2-oxoindoline-5-sulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the desired product, (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide. The overall yield of the synthesis is reported to be around 10%.

Wissenschaftliche Forschungsanwendungen

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. In vitro studies have shown that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide selectively inhibits the growth of cancer cells harboring EGFR mutations, with minimal effects on cells expressing wild-type EGFR. In vivo studies have demonstrated that (E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide can inhibit the growth of EGFR mutant tumors in xenograft models, leading to tumor regression and prolonged survival.

Eigenschaften

IUPAC Name

(E)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-12,19H,2,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZGTYIONSKHS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.